molecular formula C13H10N2O2 B14498537 6-(5-Hydroxy-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one CAS No. 63899-55-8

6-(5-Hydroxy-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one

Cat. No.: B14498537
CAS No.: 63899-55-8
M. Wt: 226.23 g/mol
InChI Key: XQZWSEMYUBYURU-UHFFFAOYSA-N
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Description

6-(5-Hydroxy-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Hydroxy-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 5-hydroxy-1,3-dihydro-2H-benzimidazol-2-one with cyclohexa-2,4-dien-1-one in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process parameters are carefully controlled to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-(5-Hydroxy-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, hydrogen peroxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are optimized based on the desired reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .

Mechanism of Action

The mechanism of action of 6-(5-Hydroxy-1,3-dihydro-2H-benzimidazol-2-ylidene)cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. The exact mechanism depends on the specific biological activity being studied . For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through the modulation of signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

63899-55-8

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

2-(2-hydroxyphenyl)-3H-benzimidazol-5-ol

InChI

InChI=1S/C13H10N2O2/c16-8-5-6-10-11(7-8)15-13(14-10)9-3-1-2-4-12(9)17/h1-7,16-17H,(H,14,15)

InChI Key

XQZWSEMYUBYURU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)O)O

Origin of Product

United States

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